2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide typically involves multiple steps. One common method involves the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the methylsulfanyl and N-m-tolyl-butyramide groups. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)-4-(methylsulfanyl)butanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-6-5-7-14(12-13)21-18(23)17(10-11-26-2)22-19(24)15-8-3-4-9-16(15)20(22)25/h3-9,12,17H,10-11H2,1-2H3,(H,21,23) |
InChI Key |
ISCPSJHVUUKOJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(CCSC)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CCSC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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